Fmoc-D-Dap(Boc)-Ol
Description
Fmoc-D-Dap(Boc)-OH (CAS: 162558-25-0) is a non-proteinogenic, orthogonally protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure consists of a D-configured 2,3-diaminopropionic acid (Dap) backbone with two protective groups:
- Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine).
- Boc (tert-butyloxycarbonyl) on the β-amino group, cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).
This dual protection enables selective deprotection during SPPS, facilitating the incorporation of side-chain modifications or branched peptide architectures . The compound is synthesized via activation reagents like HATU/HOAt or DIC/HOAt, achieving high coupling efficiencies (>85%) on resins such as Wang or Rink amide . Key applications include the synthesis of cyclic peptides, peptidomimetics, and bioactive conjugates requiring precise side-chain functionalization .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFVCOJXMXWLD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Boc)-Ol involves the protection of the amino groups of diaminopropionic acid with Fmoc and Boc groups. The process typically starts with the protection of the α-amino group with the Fmoc group, followed by the protection of the β-amino group with the Boc group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Example Reaction Conditions
| Reaction Component | Quantity/Parameter | Source |
|---|---|---|
| Fmoc-D-Dap(Boc)-OH | 1.3 equivalents | |
| HBTU | 1.05 equivalents | |
| DIEA (base) | 2.0 equivalents | |
| Solvent | DMF or CH₂Cl₂ | |
| Temperature | 0°C → RT |
Deprotection Dynamics
The compound’s orthogonal protecting groups enable sequential deprotection:
Fmoc Removal
Boc Cleavage
Epimerization
-
Risk factors :
-
Prevention :
Aspartimide Formation
-
Mechanism : Intramolecular cyclization at Asp/Glu residues adjacent to Dap .
-
Suppression : Steric protection via Boc groups reduces incidence by 63% .
Peptide Backbone Elongation
-
Case study : Synthesis of l-Dap methyl ester derivatives achieved 92% yield via reductive amination, preserving chirality .
-
Key step : TCCA/TEMPO/NaBr oxidation converts diaminopropanol intermediates to carboxylic acids without racemization .
Orthogonal Deprotection Sequences
Stability Data
| Parameter | Value | Source |
|---|---|---|
| Thermal decomposition | 652.5°C (predicted) | |
| Aqueous stability (pH 7.4) | >48 hours | |
| Storage | 2–8°C under anhydrous N₂ |
Scientific Research Applications
Peptide Synthesis
Role as a Building Block:
Fmoc-D-Dap(Boc)-Ol serves as a crucial building block in peptide synthesis. Its protective groups allow for selective reactions, facilitating the construction of complex peptide structures. The Fmoc (9-fluorenylmethoxycarbonyl) group can be removed under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS) and solution-phase methods.
Case Study:
In a study on the synthesis of dipeptides, this compound was successfully coupled with various amino acids using standard coupling reagents like EDC/HOBt. The resulting dipeptides demonstrated high purity and yield, confirming the effectiveness of this compound in peptide assembly .
Drug Development
Enhancing Solubility and Stability:
The unique structure of this compound enhances the solubility and stability of pharmaceutical compounds. This property is particularly beneficial in formulating new medications with improved bioavailability.
Data Table:
| Compound Type | Solubility Improvement | Stability Enhancement |
|---|---|---|
| Small Molecules | Significant | Moderate |
| Peptides | High | High |
Application Example:
In drug formulation studies, this compound was incorporated into peptide-based drugs aimed at treating neurological disorders. The modified peptides exhibited enhanced solubility and prolonged stability in physiological conditions .
Bioconjugation
Linking Biomolecules:
this compound is utilized in bioconjugation processes to link biomolecules, enhancing their functionality for targeted therapies. This application is crucial for developing novel therapeutic agents that require precise delivery mechanisms.
Case Study:
Research demonstrated that peptides containing this compound effectively formed non-covalent complexes with nucleic acids. These complexes protected the nucleic acids from degradation while facilitating cellular uptake through endocytosis .
Research in Neuroscience
Modulating Neurotransmitter Activity:
This compound plays a significant role in synthesizing compounds that can modulate neurotransmitter activity, aiding research into neurological disorders such as Alzheimer's disease and Parkinson's disease.
Application Insights:
Studies have shown that peptides synthesized with this compound can influence synaptic transmission and neuroplasticity, providing insights into potential therapeutic strategies for neurodegenerative diseases .
Material Science
Incorporation into Polymers:
this compound can be incorporated into polymer matrices to improve their mechanical properties, such as flexibility and strength. This application is beneficial for developing advanced materials used in various industrial applications.
Data Table:
| Material Type | Property Enhanced |
|---|---|
| Polymers | Flexibility |
| Composites | Strength |
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-D-Dap(Boc)-Ol involves its incorporation into peptide chains during solid-phase peptide synthesis. The protective groups (Fmoc and Boc) prevent undesired reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide .
Molecular Targets and Pathways: The compound targets specific amino acid residues in the peptide chain, facilitating the formation of peptide bonds. The pathways involved include the activation of carboxyl groups and the nucleophilic attack by amino groups .
Comparison with Similar Compounds
Key Differences :
- Protection Strategy : Boc offers acid-labile protection, while Alloc (allyloxycarbonyl) requires palladium catalysts for removal, enabling orthogonal synthesis .
- Backbone Length: Dab (2,4-diaminobutyric acid) and Dbu (2,4-diaminobutyric acid, D-configured) have longer side chains than Dap, influencing peptide flexibility and solubility .
Coupling Performance:
Solubility and Gelation:
- Hydrophobicity : Compounds with log P > 2.8 (e.g., Fmoc-D-Dap(Boc)-OH) form stable gels in alcohols and chlorinated solvents, driven by π-π stacking and hydrogen bonding .
- Thermal Stability : Fmoc-dipeptides with Boc protection exhibit higher thermal reversibility (Tgel ≈ 60–80°C) than Alloc variants .
Market Landscape and Key Suppliers
Market Overview:
Biological Activity
Fmoc-D-Dap(Boc)-Ol (N-alpha-Fmoc-N-beta-Boc-D-diaminopropanoic acid) is a significant building block in peptide synthesis, particularly in the development of biologically active peptides. This compound is characterized by its dual protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during synthesis, while the Boc (tert-butyloxycarbonyl) group allows for selective deprotection under mild conditions. Understanding its biological activity is crucial for applications in drug development, particularly in gene delivery and peptide therapeutics.
- Molecular Formula : C₂₃H₂₆N₂O₆
- Molecular Weight : 426.47 g/mol
- CAS Number : 162558-25-0
Synthesis and Characterization
This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptides has been shown to enhance stability and bioactivity. For example, peptides containing this compound have demonstrated improved nucleic acid delivery capabilities by forming non-covalent complexes with nucleic acids, protecting them from degradation by nucleases, and facilitating cellular uptake via endocytosis .
Gene Delivery
Research indicates that peptides incorporating this compound exhibit significant potential for gene delivery applications. These peptides can respond to pH changes within endosomes, allowing for the release of their cargo into the cytoplasm. In vitro studies have shown that such peptides mediate effective gene silencing in various cell lines, including MCF-7 and A549 cells, with low cytotoxicity compared to traditional delivery systems .
Case Studies
- Peptide Design and Functionality :
- Comparative Analysis :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.47 g/mol |
| CAS Number | 162558-25-0 |
| Peptide Synthesis Method | Solid-phase peptide synthesis |
| Gene Silencing Efficacy | High |
| Cytotoxicity | Low |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-D-Dap(Boc)-Ol, and how are protecting groups managed?
- Methodological Answer : The synthesis involves sequential Fmoc and Boc protection of the diamino acid (Dap) side chain. Key steps include:
- Fmoc protection : Use Fmoc-Cl in a basic aqueous solution (e.g., NaHCO₃) to protect the α-amino group .
- Boc protection : React the ε-amino group of Dap with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., DMAP) .
- Final assembly : Couple the protected Dap to the linker (Ol) using HBTU/HOBt activation in DMF .
Q. How can reverse-phase HPLC be optimized to purify this compound?
- Methodological Answer :
- Column : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5% to 95% over 30 min) .
- Detection : Monitor at 265 nm (Fmoc absorbance). Collect fractions at >95% purity (validated by analytical HPLC).
- Lyophilization : Freeze-dry the pooled fractions to obtain a white powder .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to verify Fmoc (δ 7.3–7.8 ppm aromatic protons) and Boc (δ 1.4 ppm tert-butyl group) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products like di-Boc derivatives .
- HPLC : Assess purity (>98%) using a 10–90% acetonitrile gradient over 20 min .
Advanced Research Questions
Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?
- Methodological Answer :
- Activation : Use DIC/Oxyma Pure (1:1 molar ratio) for reduced racemization .
- Solvent : Pre-swell resins in DMF for 30 min before coupling.
- Monitoring : Perform Kaiser tests after each coupling step; repeat if ninhydrin-positive .
Q. What strategies prevent side reactions during Boc deprotection in this compound?
- Challenges : Acidic deprotection (e.g., TFA) may cleave Fmoc or cause aspartimide formation.
- Solutions :
- Mild Deprotection : Use 30% TFA in DCM with 2% triisopropylsilane (TIS) as a scavenger .
- Temperature Control : Perform deprotection at 0°C to minimize side reactions .
- Post-Treatment : Neutralize with 5% DIEA in DMF to stabilize the deprotected amine .
Q. How does the stereochemistry of D-Dap influence peptide secondary structure when incorporated into sequences?
- Methodological Answer :
- Design : Compare α-helix/β-sheet content in peptides with D-Dap vs. L-Dap using CD spectroscopy .
- Case Study : D-Dap disrupts helical structures due to steric clashes, as shown in model peptides (e.g., (Ala)₅-Dap-(Ala)₅) .
Stability and Application Questions
Q. What are the recommended storage conditions to maintain this compound stability?
- Guidelines :
- Temperature : Store at -20°C in sealed, moisture-resistant vials .
- Solubility : Dissolve in anhydrous DMF (not DMSO) to prevent Fmoc cleavage .
Q. How can this compound be integrated into branched or cyclic peptide architectures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
